3-Amino-5-cyclopropylmethoxy-benzoic acid
Description
3-Amino-5-cyclopropylmethoxy-benzoic acid is a benzoic acid derivative featuring an amino group (-NH₂) at the 3-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 5-position of the benzene ring. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 3-amino-5-hydroxybenzoic acid.
Properties
IUPAC Name |
3-amino-5-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBALOBUFEKYXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Hydroxyisophthalic Acid Derivatives
The synthesis often begins with a dihydroxy- or nitro-substituted benzoic acid precursor. For example, 5-nitroisophthalic acid can serve as a starting material for sequential functionalization.
Example Protocol :
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Methyl ester protection : Treat 5-nitroisophthalic acid with methanol under acidic conditions to yield the mono-methyl ester, preserving one carboxylic acid for later transformations.
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Nitro reduction : Catalytic hydrogenation using Pd/C or Pd(OH)₂ in methanol reduces the nitro group to an amine, yielding 3-amino-5-(methoxycarbonyl)benzoic acid. Reported yields range from 71% to 97% under 50 psi H₂.
Introducing the Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety can be introduced via Ullmann coupling or nucleophilic aromatic substitution (SNAr), though the electron-withdrawing carboxylic acid group may necessitate harsh conditions.
Hypothetical Pathway :
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Protection of amine : Protect the amino group as an acetamide using acetic anhydride.
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SNAr reaction : React with cyclopropylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C.
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Deprotection : Hydrolyze the acetamide with HCl/MeOH to regenerate the amine.
Challenges :
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Steric hindrance from the cyclopropyl group may slow substitution kinetics.
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Competing reactions at the carboxylic acid may require protection as a methyl ester.
Alternative Pathways via Diazonium Intermediates
Diazotization and subsequent displacement offers a route to install halogens or other groups that can be further functionalized.
Bromination via Diazonium Salt
Existing protocols for 3-bromo-5-(methoxycarbonyl)benzoic acid synthesis demonstrate the feasibility of this approach:
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Diazotization : Treat 3-amino-5-(methoxycarbonyl)benzoic acid with NaNO₂/HBr at 0°C.
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Sandmeyer reaction : Add CuBr to generate the aryl bromide. Reported yields reach 68%.
Direct Amination Strategies
Late-stage amination avoids multi-step protection sequences but requires precise control.
Buchwald-Hartwig Amination
Aryl halides can undergo amination with NH₃ surrogates. For example:
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Brominated intermediate : Use 3-bromo-5-cyclopropylmethoxybenzoic acid.
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Amination : React with benzophenone imine and Pd₂(dba)₃/Xantphos to install the amine, followed by acidic hydrolysis.
Advantages :
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High functional group tolerance.
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Avoids nitro reduction steps.
Purification and Characterization
Final purification typically involves:
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Acid-base extraction : Isolate the carboxylic acid by pH-selective precipitation.
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Recrystallization : Use ethanol/water mixtures.
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Chromatography : Silica gel with CH₂Cl₂/MeOH gradients.
Characterization via ¹H NMR should show:
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Cyclopropyl protons : δ 0.5–0.8 (m, 4H), 1.0–1.2 (m, 1H).
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Methoxy group : δ 3.3–3.5 (s, 3H) if methyl ester intermediates are used.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-cyclopropylmethoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Amino-5-cyclopropylmethoxy-benzoic acid can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure may allow it to interact with specific biological targets, leading to the development of novel therapeutic agents.
Industry: In the industrial sector, 3-Amino-5-cyclopropylmethoxy-benzoic acid can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-5-cyclopropylmethoxy-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-amino-5-cyclopropylmethoxy-benzoic acid with related benzoic acid derivatives from the evidence:
*Note: Data for 3-amino-5-cyclopropylmethoxy-benzoic acid are inferred from structural analogs.
Key Observations:
- Substituent Effects: The cyclopropylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to smaller groups like -OH or -OCH₃. This may enhance membrane permeability but reduce aqueous solubility . Fluorine in 3-amino-5-fluoro-2-methylbenzoic acid lowers the pKa of the carboxylic acid group due to its electron-withdrawing nature, improving solubility in basic environments . Hydrochloride salts (e.g., 3-amino-5-hydroxybenzoic acid hydrochloride) exhibit higher solubility than their free acid forms due to ionic character .
- LogP Trends: Bulkier, non-polar substituents (e.g., cyclopropylmethoxy) elevate LogP, suggesting greater lipid solubility. Simpler polar groups (e.g., -OH) reduce LogP .
Biological Activity
3-Amino-5-cyclopropylmethoxy-benzoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a cyclopropylmethoxy group, and a benzoic acid moiety. This compound is being investigated for its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of 3-Amino-5-cyclopropylmethoxy-benzoic acid can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for drug development. The presence of the cyclopropyl group may enhance its binding affinity to specific receptors or enzymes.
The biological activity of 3-Amino-5-cyclopropylmethoxy-benzoic acid is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular signaling pathways.
- Antioxidant Activity : Potential antioxidant properties may help in reducing oxidative stress in cells.
Antibacterial Activity
Research has shown that derivatives of benzoic acid exhibit significant antibacterial properties. The antibacterial activity of 3-Amino-5-cyclopropylmethoxy-benzoic acid was evaluated against several bacterial strains. A study indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that 3-Amino-5-cyclopropylmethoxy-benzoic acid can induce apoptosis in various cancer cell lines. Notably, it showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokine levels when treated with 3-Amino-5-cyclopropylmethoxy-benzoic acid compared to the control group.
- Case Study on Antioxidant Properties : Another study assessed the antioxidant capacity using DPPH and ABTS assays. The compound demonstrated notable scavenging activity, suggesting its potential role in mitigating oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Amino-5-cyclopropylmethoxy-benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethoxy groups can be introduced using Mitsunobu conditions (e.g., DIAD, PPh3) or alkylation with cyclopropylmethyl halides under basic conditions (e.g., K2CO3 in DMF). Crystallization behavior and dihedral angles in similar benzoic acid derivatives suggest using polar aprotic solvents (e.g., DMSO) to stabilize intermediates . Optimization should include monitoring reaction progress via HPLC or LC-MS, with purity validated by NMR and elemental analysis.
Q. How should 3-Amino-5-cyclopropylmethoxy-benzoic acid be stored to ensure stability during long-term studies?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. For short-term use, desiccate at 4°C with silica gel. Similar compounds (e.g., 3-Amino-5-hydroxybenzoic acid) degrade under humidity or light, necessitating strict moisture control . Stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) are advised.
Q. What analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR (1H/13C, DEPT-135) to confirm cyclopropylmethoxy and amino group positions.
- LC-MS (ESI+/ESI–) to detect trace impurities.
- FT-IR to verify carboxylic acid and amine functionalities (e.g., C=O stretch at ~1700 cm⁻¹).
- XRD for crystal structure validation, referencing dihedral angle data from structurally similar benzoic acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from assay conditions (pH, solvent, concentration). Standardize protocols using:
- Dose-response curves (IC50/EC50 determination) with triplicate replicates.
- Positive controls (e.g., known inhibitors for enzyme assays).
- Solvent normalization : DMSO ≤0.1% to avoid interference.
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .
Q. What strategies enhance the compound’s adsorption efficiency in environmental remediation studies (e.g., metal ion removal)?
- Methodological Answer : Modify the compound’s carboxylate group via coordination chemistry (e.g., chelation with transition metals). For example:
- Immobilize on activated carbon or silica matrices to increase surface area.
- Optimize pH (5–7) to balance protonation of the amino group (pKa ~8–10) and deprotonation of the carboxylic acid (pKa ~3–4).
- Compare with analogs (e.g., 3-Amino-5-hydroxybenzoic acid) to assess substituent effects on adsorption capacity .
Q. How can computational modeling predict the compound’s reactivity in complex biological systems?
- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate:
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- Solvation free energy (e.g., COSMO-RS) to predict membrane permeability.
- Docking simulations (AutoDock Vina) to identify target binding pockets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
Q. What experimental designs mitigate interference from byproducts during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Taguchi DOE : Optimize parameters (temperature, catalyst loading) to minimize side reactions.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). For persistent impurities, employ recrystallization in ethanol/water (7:3 v/v) .
Data Interpretation & Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Reconcile differences by:
- Solvent screening : Test solubility in 12 solvents (e.g., DMSO, THF, ethyl acetate) using nephelometry.
- Hansen Solubility Parameters : Compare predicted (HSPiP software) vs. experimental values.
- Co-solvency studies : Blend solvents (e.g., PEG-400/water) to enhance solubility beyond theoretical limits .
Q. What validation steps ensure the compound’s spectral data (NMR, MS) match theoretical predictions?
- Methodological Answer :
- NMR : Compare experimental shifts with ChemDraw predictions; adjust for solvent effects (e.g., DMSO-d6 upfield shifts).
- MS : Use high-resolution Q-TOF to confirm molecular ion ([M+H]<sup>+</sup>/[M–H]<sup>–</sup>) and isotopic patterns.
- Reference standards : Cross-check with NIST database entries for analogous benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
